(3R,4S)-N-cyclohexyl-4-fluorooxolan-3-amine
Overview
Description
(3R,4S)-N-cyclohexyl-4-fluorooxolan-3-amine is a useful research compound. Its molecular formula is C10H18FNO and its molecular weight is 187.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Catalytic Applications and Polymerization
- Copolymerization of Cyclohexene Oxide and Carbon Dioxide : Amine-bis(phenolato)chromium(III) chloride complexes have been shown to catalyze the copolymerization of cyclohexene oxide with carbon dioxide, yielding poly(cyclohexane) carbonate. This highlights the potential of certain amines in catalysis and polymer production, possibly offering a route to environmentally benign polymers (Kozak et al., 2015).
Organic Synthesis and Chemical Transformations
- Hydroamination and Hydrofluorination : Studies have demonstrated that certain amines can catalyze hydroamination and hydrofluorination reactions. For instance, organolanthanide complexes facilitate the regioselective hydroamination of alkenes, alkynes, and other substrates, showcasing the role of amines in synthesizing a variety of organic compounds (Ryu et al., 2003).
Analytical and Spectroscopic Applications
- Fluorescence Derivatization for Liquid Chromatography : The derivatization of amines for enhanced detection in liquid chromatography has been explored, indicating the utility of amines in analytical chemistry for sensitive detection and quantification of compounds (Ishida et al., 1989).
Material Science and Ligand Development
- Development of Redox-Active Ligands and Metal-Organic Frameworks (MOFs) : The synthesis and application of redox-active ligands for the creation of MOFs have been investigated. These frameworks have potential applications in electronics, sensing, and catalysis, demonstrating the versatility of amines in material science (Hua et al., 2016).
Properties
IUPAC Name |
(3R,4S)-N-cyclohexyl-4-fluorooxolan-3-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO/c11-9-6-13-7-10(9)12-8-4-2-1-3-5-8/h8-10,12H,1-7H2/t9-,10-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCHZJWUGDDSWGS-NXEZZACHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2COCC2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(CC1)N[C@@H]2COC[C@H]2F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.